molecular formula C21H27N3OS B2858928 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034285-91-9

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No. B2858928
CAS RN: 2034285-91-9
M. Wt: 369.53
InChI Key: SGYKJOSRHCJFPK-UHFFFAOYSA-N
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Description

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, also known as MPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPPT is a piperidine-based compound that has been synthesized through a multi-step process.

Scientific Research Applications

Aromatase Inhibition

Research into aromatase inhibitors has explored derivatives of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide for their potential in treating hormone-dependent breast cancer. These compounds have shown to inhibit estrogen biosynthesis effectively, presenting a possible avenue for breast cancer therapy. The compounds displayed stronger inhibition of human placental aromatase in vitro compared to aminoglutethimide, a drug used for breast cancer treatment, making them promising candidates for further investigation (Hartmann & Batzl, 1986).

Gastric Acid Antisecretory Activity

Another study focused on the synthesis of N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide derivatives to evaluate their activity against histamine-induced gastric acid secretion. These compounds demonstrated significant antisecretory activity, with one derivative showing the most potent activity, suggesting potential applications in treating conditions related to gastric acid overproduction (Ueda et al., 1991).

Intramolecular Pyridine-Based Frustrated Lewis Pairs

In the field of chemistry, N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide derivatives have been utilized in studies on intramolecular pyridine-based frustrated Lewis pairs. These studies contribute to our understanding of molecular interactions and reactivity, offering insights into novel chemical synthesis approaches and potential applications in catalysis (Körte et al., 2015).

Antimycobacterial Activity

The compound and its derivatives have also been studied for their antimycobacterial properties. A particular study described the synthesis and evaluation of spiro-piperidin-4-ones for activity against Mycobacterium tuberculosis, with some compounds showing promising results. This research opens up potential therapeutic avenues for tuberculosis treatment (Kumar et al., 2008).

properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-17-15-19(7-11-22-17)24-12-8-18(9-13-24)16-23-21(25)10-14-26-20-5-3-2-4-6-20/h2-7,11,15,18H,8-10,12-14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYKJOSRHCJFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

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